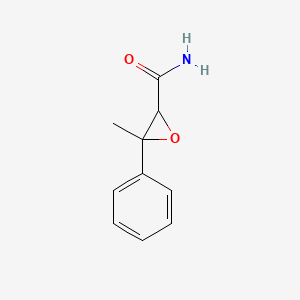

2,3-Epoxy-3-phenylbutyramide

Description

Significance of Epoxides as Versatile Synthons in Organic Synthesis

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly prized in organic synthesis due to their inherent ring strain. This strain makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, a characteristic that chemists exploit to introduce new functional groups and build molecular complexity. rsc.org The reactions are often highly regio- and stereoselective, allowing for precise control over the three-dimensional arrangement of atoms in the product.

The synthetic utility of epoxides is vast. They can be transformed into a diverse array of important functional groups, including diols, amino alcohols, and ethers. This versatility has made them indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials. For instance, the nucleophilic ring-opening of epoxides is a cornerstone reaction in the preparation of β-amino alcohols, which are crucial structural motifs in many biologically active compounds and chiral catalysts. rsc.org

Contextualizing 2,3-Epoxy-3-phenylbutyramide within the Landscape of Epoxy Chemistry

This compound is a prime example of a multifunctional epoxide. The presence of the phenyl group and the amide functionality in close proximity to the epoxide ring influences its reactivity and provides additional handles for chemical modification. The synthesis of such α,β-epoxy amides can be achieved through several methods, with the Darzens condensation being a classic and effective approach. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the condensation of a ketone or aldehyde with an α-haloamide in the presence of a base to form the corresponding α,β-epoxy amide. wikipedia.org

More modern and stereoselective methods for the synthesis of epoxy amides often utilize sulfur ylides. These reagents can react with aldehydes in a stereocontrolled manner to produce chiral epoxides, which are of immense value in asymmetric synthesis. researchgate.net The stereochemistry of the resulting epoxy amide can often be influenced by the choice of reactants and reaction conditions.

The reactivity of this compound is dominated by the nucleophilic ring-opening of the epoxide. Due to the substitution pattern, nucleophilic attack can potentially occur at either of the two carbon atoms of the epoxide ring. The regioselectivity of this ring-opening can often be controlled by the choice of nucleophile and catalyst. For instance, in reactions with unsymmetrical epoxides, catalyst-controlled regioselectivity can be achieved, allowing for the selective formation of one regioisomer over the other. rsc.org This level of control is crucial for the efficient synthesis of target molecules with well-defined structures. The resulting products, typically substituted β-hydroxy amides, are valuable precursors for a variety of other compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24446-48-8 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-methyl-3-phenyloxirane-2-carboxamide |

InChI |

InChI=1S/C10H11NO2/c1-10(8(13-10)9(11)12)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,11,12) |

InChI Key |

GPGCVLMDAHRNJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Epoxy 3 Phenylbutyramide

Direct Epoxidation Approaches to the Oxirane Moiety

Direct epoxidation of the corresponding α,β-unsaturated precursor, 3-phenyl-2-butenamide, is a common and straightforward strategy to introduce the oxirane moiety. This approach involves the direct oxidation of the carbon-carbon double bond.

Stereocontrol and Diastereoselective Epoxidation Reactions

The stereochemical outcome of the epoxidation of 3-phenyl-2-butenamide is crucial as it determines the relative configuration of the two stereocenters in the resulting 2,3-epoxy-3-phenylbutyramide. The diastereoselectivity of the reaction can be influenced by the geometry of the starting alkene (E or Z) and the nature of the epoxidizing agent.

For α,β-unsaturated amides, the epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a widely used method. The reaction is known to be stereospecific, meaning that a (E)-alkene will predominantly give the trans-epoxide and a (Z)-alkene will give the cis-epoxide. However, achieving high diastereoselectivity can be challenging due to potential electronic and steric effects of the substituents. In the case of 3-phenyl-2-butenamide, the presence of the phenyl and methyl groups on the double bond will influence the approach of the oxidizing agent.

Hydrogen bonding can play a significant role in directing the stereochemical course of the epoxidation. For substrates containing hydrogen bond donors, such as the amide N-H group, reagents that can participate in hydrogen bonding may favor a specific trajectory of attack, leading to enhanced diastereoselectivity. For instance, the use of reagents like dimethyldioxirane (DMDO) in the presence of a urea functionality has been shown to direct epoxidation through hydrogen bonding, leading to high diastereoselectivity. nih.gov

Table 1: Illustrative Diastereoselective Epoxidation of α,β-Unsaturated Carbonyl Compounds

| Substrate | Oxidizing Agent | Solvent | Diastereomeric Ratio (dr) |

| (E)-Chalcone | H₂O₂ / NaOH | Toluene/H₂O | >95:5 (trans) |

| (Z)-Chalcone | m-CPBA | CH₂Cl₂ | >95:5 (cis) |

| (E)-Cinnamide | DMDO | Acetone | 85:15 |

Note: This data is based on analogous systems and is intended for illustrative purposes.

Catalytic Systems for Enantioselective Epoxidation

The synthesis of enantiomerically pure this compound requires the use of chiral catalysts to control the absolute stereochemistry of the epoxidation. Various catalytic systems have been developed for the enantioselective epoxidation of α,β-unsaturated carbonyl compounds.

One prominent class of catalysts are chiral phase-transfer catalysts derived from Cinchona alkaloids. These catalysts have demonstrated high enantioselectivity in the epoxidation of α,β-unsaturated ketones and could be applicable to α,β-unsaturated amides. nih.gov Another approach involves the use of chiral metal complexes. For instance, vanadium-based catalysts with chiral hydroxamic acid ligands have shown high enantioselectivity in the epoxidation of allylic alcohols. nih.gov While not directly demonstrated for 3-phenyl-2-butenamide, these systems offer a promising avenue for asymmetric epoxidation.

Table 2: Examples of Catalytic Enantioselective Epoxidation of α,β-Unsaturated Carbonyl Compounds

| Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-Chalcone | Chiral Dioxirane | Oxone | CH₃CN/H₂O | 95 | 96 |

| Ethyl (E)-cinnamate | La-BINOL complex | TBHP | THF | 88 | 92 |

| N,N-Dimethyl- (E)-cinnamamide | Chiral Vanadium Complex | H₂O₂ | CH₂Cl₂ | 75 | 85 |

Note: This data is based on analogous systems and is intended for illustrative purposes.

Indirect Synthetic Pathways to the this compound Core

Indirect methods for the synthesis of this compound involve the formation of the oxirane ring from precursors other than the corresponding alkene.

Formation from Precursor Alkenes or Halohydrins

A classic and reliable method for epoxide synthesis proceeds via a halohydrin intermediate. This two-step process involves the addition of a hypohalous acid (e.g., HOBr or HOCl) across the double bond of 3-phenyl-2-butenamide, followed by an intramolecular SN2 reaction upon treatment with a base. The stereochemistry of the final epoxide is dependent on the stereochemistry of the halohydrin intermediate. The initial halohydrin formation typically proceeds via an anti-addition mechanism. Subsequent base-induced cyclization occurs with inversion of configuration at the carbon bearing the halogen. This method offers good control over the relative stereochemistry of the epoxide.

Multicomponent Reactions Incorporating the Butyramide Framework

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step. While no specific MCR has been reported for the direct synthesis of this compound, the Darzens condensation provides a conceptual framework. The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.org A variation using an α-haloamide instead of an α-haloester could potentially yield the desired this compound. For example, the reaction of acetophenone with an N-substituted 2-chloroacetamide derivative in the presence of a strong base could, in principle, afford the target molecule. The stereochemical outcome of the Darzens reaction can be influenced by the reaction conditions and the nature of the base and solvent.

Asymmetric Synthesis of Chiral this compound

The asymmetric synthesis of a single enantiomer of this compound is of significant interest. This can be achieved either by using a chiral substrate, a chiral reagent, or a chiral catalyst.

As discussed in section 2.1.2, catalytic enantioselective epoxidation of 3-phenyl-2-butenamide is a primary strategy. The development of new chiral catalysts that are effective for α,β-unsaturated amides is an active area of research.

Alternatively, the Darzens reaction can be performed asymmetrically. The use of chiral phase-transfer catalysts in the Darzens condensation has been shown to induce enantioselectivity. buchler-gmbh.com Furthermore, employing a chiral auxiliary on the amide nitrogen of the α-haloacetamide reactant could direct the stereochemical course of the condensation with acetophenone, which could then be removed to provide the enantiomerically enriched product.

Kinetic resolution of a racemic mixture of this compound is another potential strategy. This involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched epoxide.

Chiral Auxiliaries and Catalytic Asymmetric Induction in Epoxyamide Formation

The direct, enantioselective epoxidation of an α,β-unsaturated amide precursor, (2E)-3-phenyl-2-butenamide, represents a primary route to this compound. This can be achieved through two main strategies: the use of a chiral catalyst to induce asymmetry in the reaction (catalytic asymmetric induction) or the temporary incorporation of a chiral auxiliary into the substrate to direct the stereochemical outcome of the epoxidation (substrate-controlled synthesis).

Catalytic Asymmetric Induction

In this approach, a prochiral substrate is converted into a chiral product through the action of a chiral catalyst. For the synthesis of this compound, this would involve the asymmetric epoxidation of (2E)-3-phenyl-2-butenamide. While specific studies on this exact substrate are limited, research on the asymmetric epoxidation of analogous α,β-unsaturated ketones and amides provides a strong basis for this methodology.

One effective method involves the use of hybrid amide-based Cinchona alkaloids as phase-transfer catalysts. These catalysts have demonstrated high efficiency in the epoxidation of a variety of α,β-unsaturated ketones, achieving excellent yields and enantioselectivities with low catalyst loadings. It is plausible that similar conditions could be applied to the epoxidation of (2E)-3-phenyl-2-butenamide.

Another promising approach is the use of rare-earth metal amides combined with phenoxy-functionalized chiral prolinols as catalysts. For instance, ytterbium-based amides paired with specific chiral proligands have been shown to effectively catalyze the epoxidation of α,β-unsaturated ketones with tert-butylhydroperoxide (TBHP) as the oxidant, yielding chiral epoxides in high yields and with excellent enantiomeric excess.

The table below summarizes representative results for the catalytic asymmetric epoxidation of α,β-unsaturated carbonyl compounds, which can be considered analogous to the synthesis of this compound.

| Catalyst System | Substrate Type | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Amide-Based Cinchona Alkaloid | α,β-Unsaturated Ketone | H₂O₂ | Up to 99% | Up to >99% |

| Yb-based Amide / Chiral Prolinol | α,β-Unsaturated Ketone | TBHP | Up to 99% | Up to 99% |

| Sm-BINOL-Ph₃As=O Complex | α,β-Unsaturated Amide | - | Up to 99% | Up to >99% |

Chiral Auxiliaries

An alternative to catalytic asymmetric induction is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to the amide nitrogen of a suitable precursor. The steric and electronic properties of the auxiliary would then direct the epoxidation of the double bond from a specific face, leading to a diastereoselective transformation. Subsequent removal of the auxiliary would yield the enantiomerically enriched epoxy amide.

Commonly used chiral auxiliaries in asymmetric synthesis include Evans oxazolidinones, pseudoephedrine, and phenylglycinol derivatives. nih.govnih.gov For instance, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions. nih.gov In a similar vein, a chiral auxiliary-based approach could be employed in an ammonium (B1175870) ylide-mediated epoxidation. Phenylglycinol has been identified as a powerful chiral auxiliary in such reactions, leading to the formation of chiral epoxides with excellent stereoselectivities. nih.gov

The general sequence for employing a chiral auxiliary in the synthesis of this compound would involve:

Coupling of a suitable carboxylic acid precursor with a chiral auxiliary.

Formation of the α,β-unsaturated amide.

Diastereoselective epoxidation of the double bond, directed by the chiral auxiliary.

Removal of the chiral auxiliary to afford the enantiomerically enriched this compound.

While this approach requires additional synthetic steps for the attachment and removal of the auxiliary, it can offer high levels of stereocontrol.

Kinetic Resolution Techniques for Enantiopure this compound

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, a racemic mixture of the compound would be subjected to a reaction in the presence of a chiral catalyst that selectively reacts with one enantiomer at a faster rate. This results in the enrichment of the unreacted, slower-reacting enantiomer.

A variety of catalytic systems have been developed for the kinetic resolution of epoxides. These often involve the enantioselective ring-opening of the epoxide with a nucleophile. For example, chiral macrocyclic organocatalysts have been successfully employed for the kinetic resolution of disubstituted epoxides with carbon dioxide, leading to the formation of chiral cyclic carbonates. acs.org This process has shown good selectivity for a range of substituted epoxides. acs.org

Another well-established method is the hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes. This reaction involves the enantioselective hydrolysis of one enantiomer of the epoxide to a diol, leaving the other enantiomer in high enantiomeric excess. While originally developed for terminal epoxides, variations of this methodology could potentially be applied to 2,3-disubstituted epoxides like this compound.

The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A higher s-value indicates a more efficient resolution.

The table below presents representative data for the kinetic resolution of racemic epoxides using different catalytic systems, illustrating the potential for obtaining enantiopure this compound through this methodology.

| Catalyst System | Racemic Epoxide Type | Nucleophile | Recovered Epoxide ee (%) | Product ee (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|

| Chiral Macrocyclic Organocatalyst | Disubstituted Epoxides | CO₂ | - | - | Up to 13 |

| Chiral (salen)Co(III) Complex | Terminal Epoxides | H₂O | >99 | >98 | High |

| Chiral N,N'-dioxide-Sc(III) Complex | 2,3-epoxy 3-aryl ketones | Pyrazole derivatives | - | - | Up to >300 |

Chemical Reactivity and Transformation Mechanisms of 2,3 Epoxy 3 Phenylbutyramide

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the three-membered epoxide ring in 2,3-Epoxy-3-phenylbutyramide renders it susceptible to ring-opening reactions by a variety of nucleophiles. These reactions are of fundamental importance as they allow for the stereospecific and regioselective introduction of new functional groups, leading to a diverse array of substituted β-hydroxyamide products. The outcome of these reactions is highly dependent on the reaction conditions, particularly the presence of acid or base catalysts.

Regioselectivity and Stereoselectivity under Acidic Catalysis

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion intermediate. This protonation enhances the electrophilicity of the epoxide carbons and weakens the C-O bonds. The subsequent nucleophilic attack generally proceeds via a mechanism with significant SN1 character.

Regioselectivity: In the case of this compound, the two carbons of the oxirane ring are C2 (attached to the carboxamide group) and C3 (attached to the phenyl and methyl groups). The C3 position is a tertiary, benzylic carbon. Under acidic conditions, the positive charge in the transition state is better stabilized at the more substituted and benzylic C3 position. Consequently, the nucleophile will preferentially attack the C3 carbon. This regioselectivity is a well-established principle for unsymmetrical epoxides bearing a stabilizing group like a phenyl ring.

Stereoselectivity: The acid-catalyzed ring-opening of epoxides is typically an anti-selective process. The nucleophile attacks from the side opposite to the C-O bond of the protonated epoxide. This results in an inversion of configuration at the center of attack. Assuming a specific stereoisomer of this compound as the starting material, the reaction would yield a product with a specific, predictable stereochemistry.

| Reaction Condition | Nucleophile (NuH) | Expected Major Product | Regioselectivity | Stereoselectivity |

| Acidic (e.g., H₂SO₄, HCl) | Methanol (CH₃OH) | 3-Hydroxy-3-methoxy-3-phenylbutanamide | Attack at C3 | Anti-addition |

| Acidic (e.g., H₂O/H⁺) | Water (H₂O) | 3,3-Dihydroxy-3-phenylbutanamide | Attack at C3 | Anti-addition |

| Acidic (e.g., HBr) | Bromide (Br⁻) | 3-Bromo-3-hydroxy-3-phenylbutanamide | Attack at C3 | Anti-addition |

Table 1: Expected products from the acid-catalyzed ring-opening of this compound.

Regioselectivity and Stereoselectivity under Basic or Neutral Conditions

In the presence of a strong, basic nucleophile or under neutral conditions with a potent nucleophile, the ring-opening reaction proceeds through an SN2 mechanism. In this scenario, the epoxide ring is not protonated, and the reaction is primarily governed by steric factors.

Regioselectivity: The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the C2 carbon, being a secondary carbon attached to a carboxamide group, is significantly less sterically encumbered than the tertiary, phenyl- and methyl-substituted C3 carbon. Therefore, nucleophilic attack will occur predominantly at C2.

Stereoselectivity: Similar to the acid-catalyzed pathway, the SN2 attack is stereospecific and results in an inversion of configuration at the electrophilic carbon (C2 in this case). The reaction proceeds via a backside attack, leading to an anti-dihydroxylation-like product.

| Reaction Condition | Nucleophile (Nu⁻) | Expected Major Product | Regioselectivity | Stereoselectivity |

| Basic (e.g., NaOCH₃) | Methoxide (CH₃O⁻) | 2-Hydroxy-3-methoxy-3-phenylbutanamide | Attack at C2 | Anti-addition |

| Basic (e.g., NaCN) | Cyanide (CN⁻) | 2-Cyano-3-hydroxy-3-phenylbutanamide | Attack at C2 | Anti-addition |

| Basic (e.g., LiAlH₄) | Hydride (H⁻) | 3-Hydroxy-3-phenylbutanamide | Attack at C2 | Anti-addition |

| Neutral | Ammonia (B1221849) (NH₃) | 2-Amino-3-hydroxy-3-phenylbutanamide | Attack at C2 | Anti-addition |

Table 2: Expected products from the base-catalyzed or neutral ring-opening of this compound.

Diverse Nucleophiles in Epoxy Ring-Opening Processes

A wide array of nucleophiles can be employed to open the oxirane ring of this compound, leading to a broad spectrum of functionalized products. The choice of nucleophile, in conjunction with the reaction conditions, dictates the final product structure.

Carbon Nucleophiles: Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful carbon nucleophiles that can open the epoxide ring, forming a new carbon-carbon bond. Under basic conditions, they are expected to attack the less hindered C2 position.

Nitrogen Nucleophiles: Amines, azides, and ammonia can act as nitrogen nucleophiles. rsc.orgbeilstein-journals.org For instance, the reaction with amines under neutral or basic conditions would yield valuable β-amino alcohols. rsc.orgbeilstein-journals.org

Oxygen Nucleophiles: Water, alcohols, and carboxylates serve as oxygen nucleophiles. beilstein-journals.org Acid-catalyzed hydrolysis or alcoholysis leads to diols or ether alcohols, respectively, with attack at the more substituted C3 position. Conversely, under basic conditions, alkoxides will attack the C2 position.

Halogen Nucleophiles: Hydrogen halides (HX) can be used as a source of halide nucleophiles. In acidic media, the halide ion will attack the C3 position to give a halohydrin.

Transformations Involving the Amide Functionality

The amide group in this compound provides another site for chemical modification, although its reactivity is generally lower than that of the strained epoxide ring.

N-Substitutions and Derivatizations of the Butyramide Group

The primary amide of this compound possesses two protons on the nitrogen atom that can be substituted, allowing for the synthesis of N-substituted derivatives.

N-Alkylation: The amide nitrogen can be alkylated using alkyl halides in the presence of a base. This reaction would introduce an alkyl group onto the nitrogen, forming a secondary amide. The choice of base is crucial to deprotonate the amide without promoting premature ring-opening of the epoxide.

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base would lead to the formation of N-acyl derivatives (imides).

These derivatizations can be used to modify the solubility, and biological activity of the parent molecule.

Hydrolysis and Related Chemical Alterations of the Amide Linkage

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, although these reactions typically require more forcing conditions (e.g., elevated temperatures) compared to the epoxide ring-opening.

Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong acid and water would lead to the hydrolysis of the amide to a carboxylic acid and an ammonium (B1175870) salt. It is important to note that under these conditions, the epoxide ring would also likely undergo hydrolysis. oberlin.edu

Base-Catalyzed Hydrolysis: Treatment with a strong base, such as sodium hydroxide, at elevated temperatures would hydrolyze the amide to a carboxylate salt and ammonia. The epoxide ring may also be susceptible to opening under these conditions, depending on the specific base and reaction temperature.

The selective transformation of the amide group in the presence of the epoxide ring would require careful selection of reagents and reaction conditions to manage the competing reactivities of the two functional groups.

Rearrangement and Isomerization Reactions of the Epoxyamide Skeleton

The oxirane ring of this compound, being a strained three-membered heterocycle, is susceptible to various rearrangement and isomerization reactions under both acidic and basic conditions. These transformations typically proceed via cleavage of one of the carbon-oxygen bonds of the epoxide, leading to the formation of new structural isomers. The regioselectivity and stereochemistry of these reactions are influenced by the substitution pattern of the epoxide, the nature of the catalyst, and the reaction conditions.

Under acidic conditions, the rearrangement of this compound is expected to be initiated by protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons. Subsequent nucleophilic attack by the amide oxygen or migration of a substituent can lead to the formation of various products. The presence of a phenyl group at the C3 position plays a significant role in directing the outcome of these rearrangements due to its electronic and steric effects.

In the presence of a Lewis acid, for example, a plausible rearrangement pathway involves the coordination of the acid to the epoxide oxygen, followed by the opening of the ring to form a carbocationic intermediate. core.ac.ukcore.ac.uk The stability of this carbocation will dictate the subsequent steps. Given the structure of this compound, the formation of a tertiary carbocation at the C3 position, stabilized by the adjacent phenyl group, is highly probable. This intermediate can then undergo a variety of transformations, including hydride or alkyl shifts, or attack by an internal or external nucleophile. A likely outcome is the 1,2-hydride shift, leading to the formation of a β-keto amide.

Base-catalyzed rearrangements of epoxides are also well-documented, with the Payne rearrangement being a prominent example for 2,3-epoxy alcohols. wikipedia.orguomustansiriyah.edu.iqchemtube3d.com While this compound is an amide and not an alcohol, analogous intramolecular rearrangements can be envisioned. The aza-Payne rearrangement, observed in 2,3-epoxy amines, provides a relevant precedent for the potential reactivity of the amide functionality. wiley.comorganicreactions.org In such a scenario, deprotonation of the amide nitrogen could initiate an intramolecular nucleophilic attack on one of the epoxide carbons, leading to a new heterocyclic intermediate that could subsequently rearrange.

Another potential base-catalyzed transformation is the isomerization to an allylic alcohol. This reaction typically involves the abstraction of a proton from a carbon adjacent to the epoxide ring, leading to the opening of the oxirane and the formation of a double bond.

The hydrolysis of this compound under acidic conditions is another important transformation to consider. This reaction would likely proceed via an SN1-like mechanism, involving the formation of a carbocation at the C3 position, followed by the attack of water to yield a diol. researchgate.netoberlin.eduresearchgate.net The regioselectivity of the water attack would be directed by the stability of the carbocationic intermediate.

The following table summarizes potential rearrangement and isomerization reactions of this compound based on established chemical principles for analogous compounds.

| Reaction Type | Conditions | Plausible Product(s) | General Mechanism |

|---|---|---|---|

| Acid-Catalyzed Rearrangement | Lewis Acid (e.g., BF3·OEt2) or Brønsted Acid | β-Keto amide (3-oxo-3-phenylbutanamide) | Protonation/coordination to epoxide oxygen, ring opening to form a C3 carbocation, followed by a 1,2-hydride shift. |

| Base-Catalyzed Isomerization | Strong Base (e.g., LDA, NaH) | Allylic alcohol derivative | Abstraction of a proton from the C2 position, followed by ring opening and formation of a double bond. |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H2SO4) | Diol (2,3-dihydroxy-3-phenylbutyramide) | Protonation of the epoxide oxygen, ring opening to form a C3 carbocation, followed by nucleophilic attack of water. |

It is important to note that the actual products and their relative yields would need to be determined experimentally. The electronic and steric properties of the phenyl and amide groups, as well as the specific reaction conditions employed, will ultimately govern the outcome of these transformations.

Stereochemical Investigations of 2,3 Epoxy 3 Phenylbutyramide

Analysis of Diastereomeric and Enantiomeric Forms

2,3-Epoxy-3-phenylbutyramide has two chiral centers at carbons C2 and C3. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The two pairs of diastereomers are the (2R,3R) and (2S,3S) forms (one enantiomeric pair) and the (2R,3S) and (2S,3R) forms (the other enantiomeric pair).

The analysis of these forms involves their separation and characterization. Diastereomers have different physical properties, such as melting points, boiling points, and solubility, which can be exploited for their separation using techniques like fractional crystallization or standard chromatography (e.g., column chromatography or thin-layer chromatography).

Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging. The separation of enantiomers, a process known as resolution, typically requires a chiral environment. Common methods include:

Chiral Chromatography: This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds similar to this compound, polysaccharide-based CSPs are often effective. jiangnan.edu.cn High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for both analytical and preparative-scale separation of enantiomers. sigmaaldrich.com

Formation of Diastereomeric Derivatives: The mixture of enantiomers can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional methods. Subsequently, the original enantiomers can be recovered by removing the chiral auxiliary.

Enzymatic Resolution: Enzymes are chiral catalysts and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The characterization of the separated stereoisomers would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Determination of Absolute Configuration of Chiral Centers

Determining the absolute configuration (R or S) of each chiral center is a crucial step in the stereochemical analysis.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration. For each chiral center in this compound, the four attached groups are ranked based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is assigned as 'R'; if it is counter-clockwise, it is 'S'.

Experimentally, several techniques can be used to determine the absolute configuration:

X-ray Crystallography: If a single crystal of one of the pure stereoisomers can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and thus the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the molecule can be determined. nih.govresearchgate.net

Comparison with Known Compounds: The absolute configuration can sometimes be determined by chemically correlating the unknown compound to a compound of known absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents: The formation of diastereomeric derivatives with a chiral agent, such as Mosher's acid, can lead to distinguishable NMR spectra for the different stereoisomers, which can be used to deduce the absolute configuration. usm.edu

Chiral Recognition and Discrimination Phenomena in Synthesis and Reactions

Chiral recognition refers to the ability of a chiral entity to interact differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to stereoselective synthesis, where the goal is to produce a single desired stereoisomer.

In the context of synthesizing this compound, a stereoselective approach would aim to control the stereochemistry at both the C2 and C3 positions. This could be achieved through various strategies:

Asymmetric Epoxidation: The epoxide ring can be introduced stereoselectively using a chiral oxidizing agent or a catalyst. For example, the Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. While not directly applicable to the typical precursors of this compound, analogous chiral epoxidation methods for other olefins exist.

Substrate-Controlled Synthesis: If a starting material already contains a chiral center, it can influence the stereochemical outcome of subsequent reactions. For instance, the reaction of a chiral aldehyde with a sulfur ylide can proceed with facial selectivity to produce an epoxy amide with a specific diastereoselectivity. researchgate.net

Enzymatic Synthesis: Biocatalysts like enzymes can exhibit high stereoselectivity in the formation of epoxides.

Chiral discrimination is also observed in the reactions of this compound. For example, the ring-opening of the epoxide with a chiral nucleophile may proceed at different rates for the different enantiomers, a phenomenon known as kinetic resolution.

Enantiomeric Excess and Diastereomeric Ratio Assessment Methodologies

When a stereoselective synthesis is performed, it is crucial to determine the purity of the product in terms of its stereoisomeric composition.

Diastereomeric Ratio (d.r.): This ratio quantifies the relative amounts of diastereomers in a mixture. It is typically determined from the integration of signals in the NMR spectrum of the crude reaction mixture, as diastereomers have distinct NMR spectra.

Enantiomeric Excess (e.e.): This value represents the degree to which one enantiomer is in excess over the other in a mixture. It is calculated using the formula: e.e. (%) = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100

The determination of enantiomeric excess usually requires a chiral environment. The most common methods include:

Chiral HPLC: This is the most widely used and accurate method for determining enantiomeric excess. The area under the peaks corresponding to the two enantiomers in the chromatogram is used to calculate the e.e. jiangnan.edu.cn

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral lanthanide shift reagent or a chiral solvating agent to a solution of the enantiomeric mixture can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.

Advanced Spectroscopic and Structural Characterization Methods for 2,3 Epoxy 3 Phenylbutyramide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and relative stereochemistry of 2,3-Epoxy-3-phenylbutyramide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques establish connectivity and spatial relationships.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the phenyl group, the methyl group, the epoxide ring, and the amide group. The chemical shifts of the epoxide protons are particularly diagnostic, typically appearing in the range of 2.5-4.5 ppm. nih.gov The coupling constants (J-values) between the epoxide protons are crucial for determining the relative stereochemistry (cis or trans) of the substituents on the oxirane ring. Generally, a smaller coupling constant is observed for trans-isomers. rsc.org For instance, in trans-N,N-diethyl-3-phenyloxirane-2-carboxamide, a close analog, the signals for the epoxide protons appear as doublets at 3.58 ppm and 4.09 ppm with a small coupling constant of 1.4 Hz, indicative of a trans configuration. mdpi.com

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons of the epoxide ring are expected to resonate in the range of 40-60 ppm. nih.gov The carbonyl carbon of the amide group will appear significantly downfield, typically in the range of 170-185 ppm. nih.gov

Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to assign all proton and carbon signals unequivocally. nih.govnist.gov Furthermore, the Nuclear Overhauser Effect (NOE) can be used to probe through-space interactions between protons, providing critical data for the confirmation of stereochemistry and conformational analysis. rsc.org

Expected ¹H NMR Data for this compound (trans-isomer, based on analogs):

| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (Hz) (Predicted) |

| Phenyl-H | 7.2-7.4 | Multiplet | - |

| Amide-NH₂ | 5.5-7.5 | Broad Singlet | - |

| Epoxide-CH (C2-H) | ~3.6 | Doublet | ~1.5-2.0 |

| Epoxide-CH (C3-H) | ~4.1 | Doublet | ~1.5-2.0 |

| Methyl-CH₃ | ~1.6 | Singlet | - |

Expected ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (ppm) (Predicted) |

| Carbonyl (C=O) | ~170 |

| Phenyl (quaternary) | ~135 |

| Phenyl (CH) | ~125-130 |

| Epoxide (C-O, C2) | ~58 |

| Epoxide (C-O, C3) | ~60 |

| Methyl (CH₃) | ~15 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁NO₂), the calculated molecular weight is approximately 177.20 g/mol . epfl.ch

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of the molecular ion provides valuable structural information. The fragmentation of epoxides often involves cleavage of the C-C bond of the ring. chemguide.co.uk Amides can undergo characteristic cleavages, including the McLafferty rearrangement if an appropriate gamma-hydrogen is present. researchgate.net

A plausible fragmentation pathway for this compound would involve initial ionization to form the molecular ion [C₁₀H₁₁NO₂]⁺ (m/z 177). Subsequent fragmentation could proceed through several pathways:

Loss of the amide group: Cleavage of the bond between the epoxide ring and the carbonyl group could lead to the loss of a neutral CONH₂ radical, resulting in a fragment ion at m/z 133.

Cleavage of the epoxide ring: The strained epoxide ring can undergo cleavage. For instance, cleavage of the C2-C3 bond could lead to various fragment ions.

Formation of a benzoyl cation: Rearrangement and cleavage could lead to the formation of the stable benzoyl cation [C₆H₅CO]⁺ at m/z 105.

Loss of a methyl group: Cleavage of the bond between the C3 of the epoxide and the methyl group would result in a fragment at m/z 162.

Predicted Mass Spectrometry Fragmentation Data for this compound:

| m/z | Proposed Fragment Ion |

| 177 | [C₁₀H₁₁NO₂]⁺ (Molecular Ion) |

| 133 | [C₉H₉O]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

In the crystal structure of this analog, the two phenyl rings adopt a syn configuration with respect to the epoxide ring. aps.org The molecule's conformation is influenced by intramolecular hydrogen bonding. Intermolecular hydrogen bonds link the molecules into chains. aps.org Similar interactions would be expected to play a role in the crystal packing of this compound. The precise bond lengths and angles of the oxirane ring and the amide group can be determined with high accuracy, confirming the connectivity established by NMR. For chiral compounds, X-ray crystallography on a single crystal of one enantiomer allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter.

Crystallographic Data for the Analog (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide: aps.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5422 (17) |

| b (Å) | 9.0984 (18) |

| c (Å) | 17.069 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for investigating the stereochemical properties of chiral molecules like this compound in solution. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores within the molecule. For this compound, the phenyl ring and the carbonyl group of the amide are the primary chromophores that would give rise to ECD signals. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of these groups and thus to the absolute configuration of the chiral centers. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be determined. nist.govnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum also exhibits Cotton effects in the regions of the chromophore absorption bands. The shape of the ORD curve (positive or negative Cotton effect) is characteristic of the stereochemistry of the molecule.

Both ECD and ORD are powerful, non-destructive techniques that complement X-ray crystallography for the assignment of absolute configuration, especially when suitable single crystals for X-ray diffraction are not available.

Computational and Theoretical Chemistry Studies of 2,3 Epoxy 3 Phenylbutyramide

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

No published research is available on the use of quantum chemical calculations to elucidate the reaction mechanisms or analyze the transition states involving 2,3-Epoxy-3-phenylbutyramide.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles

There are no documented studies that focus on the computational prediction of the reactivity, regioselectivity, or stereoselectivity of this compound.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

Detailed conformational analysis and molecular dynamics simulations for this compound have not been reported in the scientific literature.

Electronic Structure Analysis and Bonding Characteristics

An analysis of the electronic structure and bonding characteristics of this compound based on computational studies is not available in current research.

Strategic Applications of 2,3 Epoxy 3 Phenylbutyramide in Complex Organic Molecule Synthesis

Role as a Precursor to Polyfunctionalized Organic Scaffolds

The strained oxirane ring of 2,3-Epoxy-3-phenylbutyramide is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of diverse and highly functionalized molecules. rsc.org The ring-opening of the epoxide can be achieved with a wide variety of nucleophiles, leading to the formation of β-substituted α-hydroxy amides. This process introduces two new functional groups in a single, often stereocontrolled, step.

The regioselectivity of the ring-opening reaction is a critical aspect, often influenced by both steric and electronic factors. youtube.com The presence of the phenyl group at the C3 position can direct nucleophilic attack to the C2 position, leading to the formation of a specific regioisomer. However, under certain catalytic conditions, this selectivity can be altered, providing access to alternative substitution patterns. rsc.org For instance, the use of specific Lewis acid catalysts can promote attack at the more sterically hindered, yet electronically activated, benzylic C3 position. exlibrisgroup.com

A variety of nucleophiles have been successfully employed in the ring-opening of phenyl-substituted epoxides, including amines, thiols, halides, and carbon nucleophiles. exlibrisgroup.combeilstein-journals.org This versatility allows for the introduction of a wide array of functional groups, rapidly generating molecular complexity from a relatively simple starting material. The resulting polyfunctionalized scaffolds, possessing hydroxyl, amino, and amide functionalities, are valuable intermediates in the synthesis of more complex target molecules.

Intermediacy in the Synthesis of Chiral Building Blocks for Downstream Synthesis

The synthesis of single-enantiomer drugs has become increasingly important in the pharmaceutical industry, driving the demand for chiral intermediates. nih.govnih.gov Chiral epoxides, such as enantiomerically pure this compound, are highly valuable as they can be converted into a variety of chiral building blocks. researchgate.net The stereochemistry of the epoxide is faithfully transferred to the product during the ring-opening reaction, provided the reaction proceeds via a stereospecific mechanism like SN2. beilstein-journals.orgnih.gov

The asymmetric epoxidation of the corresponding α,β-unsaturated amide is a common strategy to produce enantiomerically enriched this compound. nih.govnih.gov Subsequent nucleophilic ring-opening provides access to a range of enantiopure β-amino alcohols, β-hydroxy ethers, and other valuable chiral synthons. rsc.org These building blocks are crucial for the synthesis of complex molecules with defined stereochemistry, including many pharmaceuticals and natural products.

For example, the reaction of a chiral epoxide with an amine nucleophile can yield a chiral amino alcohol, a key structural motif in many biologically active compounds. The predictability of the stereochemical outcome makes this a powerful tool for asymmetric synthesis.

Utilization in Cascade Reactions and Multistep Synthetic Sequences

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules by minimizing purification steps and reducing waste. beilstein-journals.orgbeilstein-journals.org The reactivity of this compound makes it an ideal substrate for initiating such cascades.

A typical cascade sequence could involve the initial nucleophilic ring-opening of the epoxide, followed by an intramolecular reaction of the newly introduced functionality. For instance, if the nucleophile contains a pendant reactive group, an intramolecular cyclization can occur after the initial ring-opening, leading to the rapid construction of heterocyclic scaffolds. The amide functionality within the this compound molecule can also participate in subsequent transformations, further increasing the complexity of the final product.

The development of base-mediated cascade reactions has enabled the generation of multiple new bonds and stereogenic centers in a single operation. nih.gov While not directly detailing a cascade involving this compound, the principles of using reactive intermediates to drive a sequence of reactions are applicable. nih.gov The epoxide ring-opening can generate a reactive intermediate that then participates in a series of subsequent bond-forming events. beilstein-journals.orgnih.gov

Explorations in Green Chemistry Methodologies Pertaining to Its Synthesis and Application

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. raijmr.comosti.govyoutube.com The synthesis and application of this compound can be evaluated and optimized through the lens of green chemistry.

One key area of focus is the development of more environmentally friendly synthetic routes to the epoxide itself. This could involve the use of greener oxidants, such as hydrogen peroxide, and the replacement of hazardous solvents with more benign alternatives like water or bio-based solvents. raijmr.comosti.gov The use of catalytic methods, which reduce the amount of reagents required, is also a cornerstone of green chemistry. raijmr.com

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Hydrogen peroxide |

Interactive Data Table: Nucleophilic Ring-Opening of Phenyl-Substituted Epoxides

The following table summarizes the outcomes of nucleophilic ring-opening reactions on phenyl-substituted epoxides, which are analogous to this compound. This data illustrates the versatility of epoxides in generating diverse functional groups.

| Nucleophile | Product Functional Group | Reference |

| Amines | β-Amino alcohol | rsc.orgbeilstein-journals.org |

| Thiols | β-Thio alcohol | exlibrisgroup.com |

| Halides | β-Halo alcohol | exlibrisgroup.com |

| Alcohols | β-Alkoxy alcohol | exlibrisgroup.comyoutube.com |

| Cyanide | β-Cyano alcohol | youtube.com |

| Water | Diol | exlibrisgroup.comyoutube.com |

Q & A

Basic: What synthetic methodologies are recommended for 2,3-Epoxy-3-phenylbutyramide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves epoxidation of precursor alkenes or nucleophilic ring-opening strategies. For analogs, bromoacetyl bromide and amine coupling agents (e.g., triethylamine) are used to form acetamide backbones . Optimize yields by adjusting reaction time (e.g., 12–24 hrs), temperature (40–80°C), and molar ratios (1:1.2 substrate:catalyst). Catalysts like K₂CO₃/KI improve regioselectivity in aryl ether formation . Monitor purity via TLC (Rf values 0.28–0.65) and confirm intermediates via melting point analysis (75–84°C) .

Basic: Which spectroscopic techniques are essential for structural validation, and how should data be interpreted?

Answer:

Critical techniques include:

- ¹H/¹³C-NMR : Identify epoxy ring protons (δ 3.5–4.5 ppm) and phenyl group aromatic signals (δ 6.8–7.5 ppm). Compare coupling constants (J) to confirm stereochemistry .

- IR Spectroscopy : Detect epoxy C-O-C stretching (~1250 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- Melting Point : Cross-check experimental values (e.g., 75–84°C) against literature to assess purity .

- TLC : Use Rf values to monitor reaction progress and isolate intermediates .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Conduct reactions in fume hoods with PPE (gloves, goggles, lab coats).

- Avoid skin contact due to potential irritancy (epoxides are reactive electrophiles).

- Store in anhydrous conditions to prevent hydrolysis.

- Follow institutional guidelines for waste disposal. Note: MedChemExpress emphasizes handling by qualified personnel in authorized facilities, even for structurally related compounds .

Advanced: How can contradictions in spectral data during characterization be resolved?

Answer:

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) .

- Iterative Analysis : Re-run experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to isolate variables .

- Computational Aids : Compare experimental NMR shifts with DFT-predicted values to resolve stereochemical ambiguities.

Advanced: What strategies improve epoxidation efficiency in synthesizing this compound?

Answer:

- Catalyst Screening : Test mCPBA, VO(acac)₂, or enzymatic catalysts for regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) enhance epoxy stability.

- Kinetic Control : Lower temperatures (0–25°C) favor epoxide formation over side reactions.

- In-line Analytics : Use HPLC-MS to detect intermediates and adjust conditions in real-time.

Advanced: How can mechanistic studies clarify reaction pathways for this compound formation?

Answer:

- Isotopic Labeling : Introduce ¹⁸O in epoxides to track oxygen incorporation pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Computational Modeling : Use DFT to map transition states and identify steric/electronic barriers .

Advanced: What literature review strategies are effective for identifying analogs or synthetic precedents?

Answer:

-

Keyword Searches : Combine terms like "epoxy acetamide synthesis" or "phenylbutyramide derivatives" in Google Scholar or PubMed .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Retrosynthetic Analysis : Use Reaxys or SciFinder to trace synthetic routes for structurally similar compounds (e.g., 4-phenylbutyric acid derivatives) .

-

Patent Mining : Explore USPTO or Espacenet for unpublished methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.